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Compound of Interest

Compound Name: 6-Methylisobenzofuran-1(3H)-one

Cat. No.: B1348246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Methylisobenzofuran-1(3H)-one, also known as 6-methylphthalide, is a substituted

derivative of isobenzofuranone. The isobenzofuranone core is present in a variety of natural

products and synthetic compounds exhibiting a wide range of biological activities. Nuclear

Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural

elucidation and characterization of such organic molecules. This document provides a detailed

guide to the NMR spectroscopy of 6-Methylisobenzofuran-1(3H)-one, including predicted

spectral data, standardized experimental protocols, and visual representations of the molecular

structure and analytical workflow.

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield

experimentally acquired and assigned ¹H and ¹³C NMR data for 6-Methylisobenzofuran-
1(3H)-one. The data presented in the following tables are predicted values based on

established NMR prediction algorithms and analysis of structurally similar compounds. These

values should be used as a guide for spectral interpretation and are not a substitute for

experimental verification.
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The predicted ¹H and ¹³C NMR data for 6-Methylisobenzofuran-1(3H)-one are summarized

below. The predictions were performed in deuterochloroform (CDCl₃), a common solvent for

NMR analysis of small organic molecules.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

Atom Number
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H3 5.31 s - 2H

H4 7.70 d 7.8 1H

H5 7.35 s - 1H

H7 7.50 d 7.8 1H

CH₃ 2.45 s - 3H

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Atom Number Predicted Chemical Shift (δ, ppm)

C1 (C=O) 171.5

C3 (CH₂) 69.5

C3a 149.0

C4 125.0

C5 135.0

C6 140.0

C7 129.0

C7a 126.0

CH₃ 21.5
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The numbering of the atoms in 6-Methylisobenzofuran-1(3H)-one for the correlation of NMR

signals is depicted in the following diagram.

Structure of 6-Methylisobenzofuran-1(3H)-one

Atom Numbering

mol 1(C=O) 2(O) 3(CH2) 3a 4 5 6 7 7a CH3

Click to download full resolution via product page

Caption: Structure and atom numbering of 6-Methylisobenzofuran-1(3H)-one.

Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR

spectra of 6-Methylisobenzofuran-1(3H)-one. Instrument parameters may need to be

optimized based on the specific spectrometer and sample concentration.

Sample Preparation
Solvent Selection: Deuterochloroform (CDCl₃) is a suitable solvent for 6-
Methylisobenzofuran-1(3H)-one. Other deuterated solvents such as acetone-d₆, DMSO-d₆,

or benzene-d₆ may also be used depending on solubility and the desired chemical shift

dispersion.

Concentration: Prepare a solution of 5-10 mg of the compound in 0.5-0.7 mL of the chosen

deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents already

contain TMS.
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Sample Filtration: If the solution contains any particulate matter, filter it through a small plug

of glass wool into a clean, dry 5 mm NMR tube.

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can

affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz

spectrometer.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

generally sufficient.

Acquisition Time (at): 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons,

which is crucial for accurate integration.

Number of Scans (ns): 8-16 scans are typically adequate for a sample of this concentration.

Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover all proton

signals.

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is

standard.

Acquisition Time (at): 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.
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Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Spectral Width (sw): A spectral width of 200-240 ppm will encompass the chemical shifts of

all carbon atoms in the molecule.

Temperature: 298 K (25 °C).

2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):

For complete and unambiguous assignment of all proton and carbon signals, the following 2D

NMR experiments are recommended:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NMR Analysis Workflow
The general workflow for NMR analysis of a small molecule like 6-Methylisobenzofuran-
1(3H)-one is outlined below.
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6-Methylisobenzofuran-1(3H)-one Sample

Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS)

Transfer to 5 mm NMR Tube

Acquire 1D ¹H NMR Spectrum Acquire 1D ¹³C NMR Spectrum Acquire 2D NMR Spectra (COSY, HSQC, HMBC)

Process Data (Fourier Transform, Phasing, Baseline Correction)

Assign Signals and Determine Structure

Report and Archive Data

Click to download full resolution via product page
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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